Enhanced Lipophilicity and Steric Bulk Versus the Non-Methylated Analog
The 3,5‑dimethyl substitution on the pyrazole ring introduces a steric and lipophilic modulation relative to the non‑methylated analog 2‑chloro‑3‑(1H‑pyrazol‑1‑yl)pyrazine (CAS 1209459‑17‑5). While direct experimentally determined logP values are not publicly available for either compound, computational estimation using the XLogP3 algorithm indicates a ΔlogP of approximately +0.8 to +1.2 log units for the 3,5‑dimethyl derivative versus the unsubstituted parent, consistent with the incremental contribution of two methyl groups (~0.5 log unit each) [1]. The molecular weight difference (208.65 vs. 180.59 g/mol) and the presence of additional sp³ carbon centres further differentiate the two compounds' protein‑binding profiles, as the dimethylpyrazole motif is recognised as a privileged structure for occupying hydrophobic pockets in kinase ATP‑binding sites [2].
| Evidence Dimension | Estimated lipophilicity (XLogP3) and molecular weight |
|---|---|
| Target Compound Data | Estimated XLogP3 ≈ 2.0–2.5; MW = 208.65 g/mol |
| Comparator Or Baseline | 2‑Chloro‑3‑(1H‑pyrazol‑1‑yl)pyrazine (CAS 1209459‑17‑5): Estimated XLogP3 ≈ 1.0–1.3; MW = 180.59 g/mol |
| Quantified Difference | ΔXLogP3 ≈ +0.8 to +1.2; ΔMW = +28.06 g/mol |
| Conditions | Computational estimation (XLogP3); no experimental logP or logD data available |
Why This Matters
Procurement decisions for lead‑optimisation programs should consider that the dimethyl analog will likely exhibit higher membrane permeability and stronger hydrophobic target engagement, making it more suitable for intracellular kinase targets.
- [1] PubChem. XLogP3 prediction method. National Center for Biotechnology Information, 2024. View Source
- [2] Synthesis and Pharmacological Evaluation of Pyrazole Derivatives Containing 3,5‑Dimethyl‑1H‑pyrazole. Kuujia News, 2025. View Source
